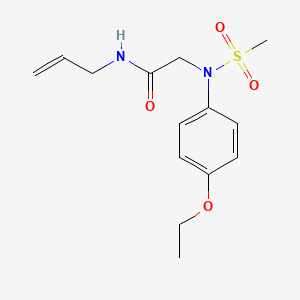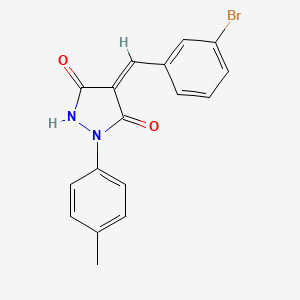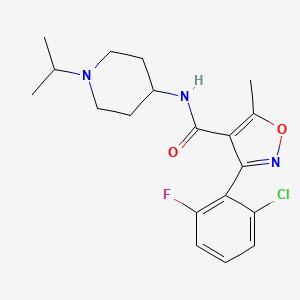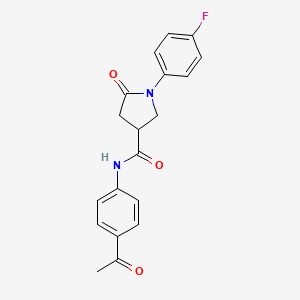
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as AMG-232, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been shown to target the MDM2-p53 interaction, a pathway that is often disrupted in cancer cells, making it a promising candidate for cancer treatment.
作用機序
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide works by binding to the hydrophobic pocket on the surface of MDM2, preventing it from binding to p53. This allows p53 to remain active and carry out its tumor suppressor functions, leading to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including melanoma, breast cancer, and ovarian cancer. In addition, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit tumor growth in mouse xenograft models.
実験室実験の利点と制限
One advantage of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for the MDM2-p53 interaction, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the development of more soluble analogs of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide, which could improve its efficacy in vivo. Additionally, studies could be conducted to investigate the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, further research could be done to explore the potential of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide in treating other diseases, such as neurodegenerative disorders or viral infections.
In conclusion, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a promising small molecule inhibitor that has the potential to be a valuable tool in the fight against cancer. Its specificity for the MDM2-p53 interaction and ability to induce cell death in cancer cells make it a promising candidate for further research and development.
合成法
The synthesis of N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of N-allyl-N-(4-ethoxyphenyl)glycinamide with methylsulfonyl chloride to form N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycinamide. This compound is then reacted with allyl bromide to yield the final product, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in cancer treatment. By inhibiting the MDM2-p53 interaction, N~1~-allyl-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can restore the function of the p53 tumor suppressor protein, which is often mutated or deleted in cancer cells. This can lead to cell cycle arrest, apoptosis, and ultimately, the death of cancer cells.
特性
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-10-15-14(17)11-16(21(3,18)19)12-6-8-13(9-7-12)20-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEYHHIQSYBHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-isopropylphenyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5035827.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5035839.png)
![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-2-(2-thienylmethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5035846.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5035853.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylbutanamide](/img/structure/B5035863.png)
![8-(2-phenylethyl)-8-azabicyclo[3.2.1]oct-3-yl 3-(4-methyl-1-piperazinyl)propanoate trihydrochloride dihydrate](/img/structure/B5035871.png)
![2-{[3-(2-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5035883.png)


![5,5'-oxybis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5035905.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B5035916.png)